N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline
Overview
Description
Preparation Methods
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 4-(Tert-butyl)phenol: This is achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Formation of 2-[4-(Tert-butyl)phenoxy]ethyl bromide: This intermediate is synthesized by reacting 4-(Tert-butyl)phenol with 2-bromoethanol in the presence of a base like potassium carbonate.
Synthesis of this compound: The final compound is obtained by reacting 2-[4-(Tert-butyl)phenoxy]ethyl bromide with 4-(2-ethoxyethoxy)aniline in the presence of a base such as sodium hydride.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles such as halides or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological processes and interactions, particularly in proteomics research.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, altering their activity and function. This can lead to changes in cellular processes and signaling pathways, ultimately affecting biological outcomes.
Comparison with Similar Compounds
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline can be compared with other similar compounds, such as:
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline: This compound has a similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-propoxyethoxy)aniline: This compound has a propoxyethoxy group, making it slightly larger and more hydrophobic.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-5-24-16-17-26-21-12-8-19(9-13-21)23-14-15-25-20-10-6-18(7-11-20)22(2,3)4/h6-13,23H,5,14-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGPXLCZYMKLQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NCCOC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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